molecular formula C8H14N2O B2382317 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one CAS No. 1547035-15-3

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one

Cat. No.: B2382317
CAS No.: 1547035-15-3
M. Wt: 154.213
InChI Key: WBOOCNIUGLEZIX-UHFFFAOYSA-N
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Description

The compound “1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .


Synthesis Analysis

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .


Chemical Reactions Analysis

The chemical reactions involving hexahydropyrrolo[3,4-b]pyrroles are complex and involve multiple steps. The most common strategy for its construction from non-cyclic precursors is based on a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

Scientific Research Applications

  • Crystal and Molecular Structure Studies : The crystal and molecular structures of derivatives, such as pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate, have been analyzed through single crystal X-ray diffraction. These studies reveal different hydrogen bond motifs and intermolecular interactions in the crystal structures, which are crucial for understanding the stability and properties of these compounds (Domagała et al., 2022).

  • Organic Synthesis and Chemical Reactions : Research has been conducted on the three-component reaction of secondary α-amino acids with certain compounds, leading to the formation of functionalized hexahydropyrrolo[3,4-b]pyrroles and related structures. These reactions are significant for the synthesis of complex organic molecules and potential drug candidates (Chen et al., 2016).

  • Electrooptic Film Fabrication : Studies on pyrrole-pyridine-based dibranched chromophores, related to 1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one, have shown their applications in electrooptic film fabrication. These studies explore the influence of molecular architecture on film microstructure and nonlinear optical response, which is critical for developing advanced materials for optical applications (Facchetti et al., 2006).

  • Optical Properties of Derivatives : The synthesis and optical properties of various derivatives, such as tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been explored. These compounds exhibit strong blue fluorescence and are potential candidates for applications in dye and pigment industries (Krzeszewski et al., 2014).

  • NMR Analysis and X-ray Crystal Structure : Detailed NMR analysis and X-ray crystal structure determination of 1,2-bis(1-R-5-oxo-2,3-dihydro-1H-pyrrol-4-ylidene)ethanes have been conducted, highlighting their potential use as dyes and pigments due to their conjugated systems (Liu et al., 2014).

Future Directions

The future directions in the research of hexahydropyrrolo[3,4-b]pyrroles could involve the development of new synthetic approaches to this heterocyclic system, given its significant interest due to its various useful properties .

Properties

IUPAC Name

1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOCNIUGLEZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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